Cas no 132339-20-9 ((1S,4S)-2,5-diazabicyclo[2.2.1]heptane)
![(1S,4S)-2,5-diazabicyclo[2.2.1]heptane structure](https://ja.kuujia.com/scimg/cas/132339-20-9x500.png)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane 化学的及び物理的性質
名前と識別子
-
- (1S)-2,5-Diazabicyclo[2.2.1]heptane
- (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
- N,N'-DIETHYLCARBODIIMIDE
- (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane
- 2,5-diazabicyclo[2.2.1]heptane
- EOS-61879
- (1S, 4S)-2,5-Diaza-bicyclo[2.2.1]heptane
- F19020
- EN300-343648
- UKHJNJFJCGBKSF-WHFBIAKZSA-N
- 132339-20-9
- CS-0183838
- (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
-
- MDL: MFCD20482091
- インチ: InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m0/s1
- InChIKey: UKHJNJFJCGBKSF-WHFBIAKZSA-N
- SMILES: C1[C@H]2C[C@H](CN2)N1
計算された属性
- 精确分子量: 98.08440
- 同位素质量: 98.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 72.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1A^2
- XLogP3: -0.6
じっけんとくせい
- 密度みつど: 1.008
- Boiling Point: 175 ºC
- フラッシュポイント: 78 ºC
- Refractive Index: 1.483
- PSA: 24.06000
- LogP: -0.02230
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343648-5.0g |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane |
132339-20-9 | 5.0g |
$453.0 | 2023-02-22 | ||
Enamine | EN300-343648-2.5g |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane |
132339-20-9 | 2.5g |
$251.0 | 2023-09-03 | ||
eNovation Chemicals LLC | Y1130546-100mg |
(1S, 4S)-2,5-Diaza-bicyclo[2.2.1]heptane |
132339-20-9 | 95% | 100mg |
$145 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130546-1g |
(1S, 4S)-2,5-Diaza-bicyclo[2.2.1]heptane |
132339-20-9 | 95% | 1g |
$190 | 2024-07-28 | |
TRC | S271120-100mg |
(1S)-2,5-Diazabicyclo[2.2.1]heptane |
132339-20-9 | 100mg |
$ 375.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1130546-500mg |
(1S, 4S)-2,5-Diaza-bicyclo[2.2.1]heptane |
132339-20-9 | 95% | 500mg |
$175 | 2024-07-28 | |
Enamine | EN300-343648-0.25g |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane |
132339-20-9 | 0.25g |
$110.0 | 2023-09-03 | ||
Enamine | EN300-343648-10.0g |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane |
132339-20-9 | 10.0g |
$752.0 | 2023-02-22 | ||
Enamine | EN300-343648-0.05g |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane |
132339-20-9 | 0.05g |
$101.0 | 2023-09-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0259-5g |
(1S, 4S)-2,5-Diaza-bicyclo[2.2.1]heptane |
132339-20-9 | 97% | 5g |
¥5499.94 | 2025-01-21 |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane 関連文献
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Rui Wang,Andrew M. Piggott,Yit-Heng Chooi,Hang Li Nat. Prod. Rep. 2023 40 387
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Charles M. Marson Chem. Soc. Rev. 2011 40 5514
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Urszula Hubicka,Barbara ?uromska-Witek,Pawe? ?mudzki,Micha? Stanis?awski,Jan Krzek Anal. Methods 2014 6 2490
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Jinhong Chen,Junfang Li,Longqing Zhu,Xue Peng,Yiyue Feng,Yingmei Lu,Xiaoling Hu,Jianpin Liang,Quanyi Zhao,Zhen Wang Org. Chem. Front. 2018 5 3402
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Benqiang Cui,Jie Yu,Fu-Chao Yu,Ya-Min Li,Kwen-Jen Chang,Yuehai Shen RSC Adv. 2015 5 10386
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Ulrich Jordis,Martin Kesselgruber,Sven Nerdinger,Kurt Mereiter Mendeleev Commun. 1999 9 147
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Bhoomireddy Rajendra Prasad Reddy,Peddiahgari Vasu Govardhana Reddy,Dharani Praveen Kumar,Bijivemula N. Reddy,Muthukonda V. Shankar RSC Adv. 2016 6 14682
(1S,4S)-2,5-diazabicyclo[2.2.1]heptaneに関する追加情報
Introduction to (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (CAS No. 132339-20-9)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane, identified by its Chemical Abstracts Service number CAS No. 132339-20-9, is a significant compound in the field of chemical and pharmaceutical research. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development and molecular recognition.
The compound belongs to the class of diazabicycloalkanes, which are characterized by the presence of two nitrogen atoms embedded within a cyclic structure. The specific configuration of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, with its stereochemistry defined by the (1S,4S) arrangement, contributes to its distinct chemical behavior and reactivity. This stereochemical purity makes it a valuable scaffold for designing chiral drugs and catalysts.
Recent advancements in medicinal chemistry have highlighted the importance of stereospecific compounds in achieving targeted therapeutic effects. (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has been studied for its potential role in modulating biological pathways by acting as a ligand or intermediate in the synthesis of more complex molecules. Its bicyclic framework provides a rigid structure that can be engineered to interact selectively with biological targets.
In the realm of drug discovery, the compound's ability to form stable complexes with other molecules makes it a promising candidate for use in rational drug design. Researchers have explored its utility in developing novel antiviral and anti-inflammatory agents, leveraging its structural motifs to enhance binding affinity and reduce side effects. The integration of computational modeling and experimental validation has been crucial in understanding its interactions at the molecular level.
One of the most intriguing aspects of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is its potential application in asymmetric synthesis. By serving as a chiral auxiliary or catalyst ligand, it enables the production of enantiomerically pure compounds with high efficiency. This is particularly relevant in industries where the presence of even small amounts of impurities can significantly affect the efficacy and safety of pharmaceutical products.
The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Recent methodologies have focused on optimizing these processes to improve yield and scalability while maintaining high enantiomeric purity. Advances in green chemistry principles have also influenced synthetic strategies, emphasizing sustainable practices and minimal waste generation.
From a biological perspective, the compound's diazabicyclo structure mimics natural amino acid scaffolds, making it an attractive candidate for enzyme inhibition studies. Researchers are investigating its interactions with various enzymes and receptors to uncover new therapeutic opportunities. The ability to modulate enzyme activity without significant off-target effects is a key criterion for evaluating its potential as a lead compound.
The pharmacokinetic properties of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its formulation and delivery methods. Preclinical studies have provided insights into its stability in biological systems and its potential for systemic distribution following administration.
Future directions in research may explore the use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as a building block for more complex drug candidates or as a component in combination therapies. Its versatility as a molecular scaffold allows for modifications that can tailor its properties to specific therapeutic needs. Collaborative efforts between synthetic chemists and biologists will be crucial in realizing these possibilities.
In conclusion, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane represents a fascinating compound with broad applications in pharmaceutical research and development. Its unique structural features and stereochemical purity make it a valuable tool for designing novel therapeutics with improved efficacy and safety profiles. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in advancing medical science.
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